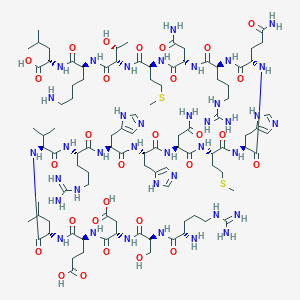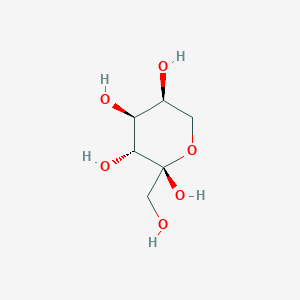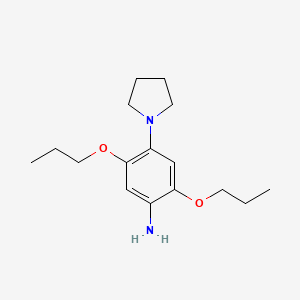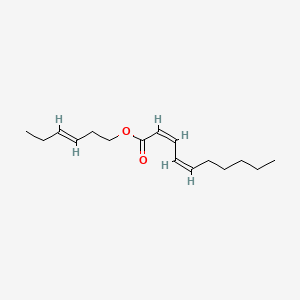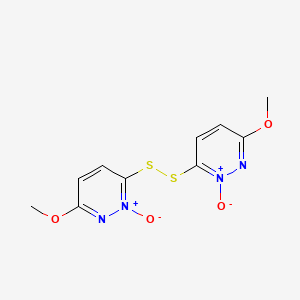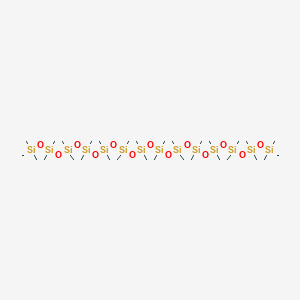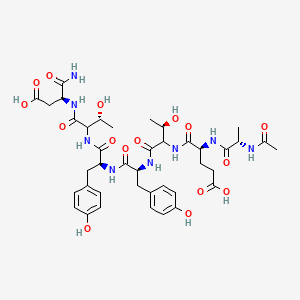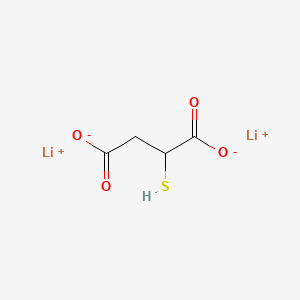
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is a chemical compound with the molecular formula C12H6BrFO3S It is a derivative of phenoxathiin, a heterocyclic compound containing sulfur and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide typically involves the bromination and fluorination of phenoxathiin followed by oxidation to introduce the dioxide functionality. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the phenoxathiin ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups such as amines or alkyl groups.
Applications De Recherche Scientifique
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxathiin-10,10-dioxide: A closely related compound without the bromine and fluorine substituents.
2-Bromo-8-fluorophenoxathiin: Similar structure but lacks the dioxide functionality.
Phenoxathiin derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
Phenoxathiin, 2-bromo-8-fluoro-, 10,10-dioxide is unique due to the presence of both bromine and fluorine atoms along with the dioxide functionality
Propriétés
Numéro CAS |
56348-74-4 |
|---|---|
Formule moléculaire |
C12H6BrFO3S |
Poids moléculaire |
329.14 g/mol |
Nom IUPAC |
2-bromo-8-fluorophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6BrFO3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
Clé InChI |
JSXXYPVYWBTMGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

